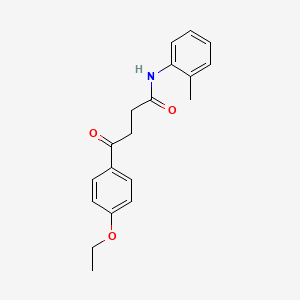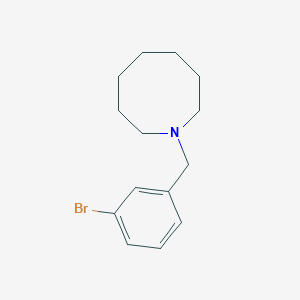
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule involved in various physiological processes. BAY 73-6691 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
作用机制
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 selectively inhibits PDE9A, which is highly expressed in the brain and heart. PDE9A hydrolyzes cGMP, which is involved in various physiological processes such as vasodilation, neurotransmission, and cell proliferation. By inhibiting PDE9A, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 increases intracellular levels of cGMP, which leads to downstream effects such as increased vasodilation, improved cognitive function, and reduced cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to the effects mentioned above, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-oxidant effects by reducing oxidative stress in animal models of Parkinson's disease and ischemia-reperfusion injury.
实验室实验的优点和局限性
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has several advantages for laboratory experiments, including its selectivity for PDE9A, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, there are also limitations to its use, including its relatively low potency compared to other PDE inhibitors and its potential off-target effects on other PDE isoforms.
未来方向
There are several potential future directions for research on 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691. One area of interest is its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and treatment duration for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is also potential for the development of novel PDE9A inhibitors with improved potency and selectivity.
合成方法
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methylbenzoic acid with 2,3-dimethylaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is then reacted with N-methylpiperazine in the presence of a base such as triethylamine to give 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691.
科学研究应用
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In preclinical studies, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia by increasing cGMP levels in the brain. It has also been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of myocardial infarction and heart failure. Additionally, 2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide 73-6691 has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-6-4-5-11(2)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUSOBLLIWHXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethylphenyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)

